molecular formula C19H16ClFN2O B3014253 4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine CAS No. 477856-70-5

4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine

Cat. No.: B3014253
CAS No.: 477856-70-5
M. Wt: 342.8
InChI Key: PTROLUMTLQMLQF-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine is a chemical compound of significant interest in early-stage pharmaceutical and biochemical research, particularly in the field of kinase inhibition. This pyrimidine derivative is offered strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Pyrimidine-based scaffolds are recognized as key structures in the development of novel kinase inhibitors . For instance, related pyrimidine compounds are being investigated as potent inhibitors of kinases such as Wee1A, which is a promising target in oncology research due to its role in cell cycle progression and DNA damage repair . Inhibition of kinases like Wee1A can disrupt the G2/M cell cycle checkpoint, leading to mitotic catastrophe and cell death in cancer cells, making this class of compounds a valuable tool for studying cancer biology and therapeutic strategies . The specific structure of this compound, featuring a 4-chlorophenyl group and a 4-(3-fluoropropoxy)phenyl substituent, is designed to modulate potency and selectivity. Researchers can utilize this compound as a building block for further chemical synthesis or as a pharmacological probe to investigate key signaling pathways and cellular mechanisms. Always consult the product's Safety Data Sheet prior to use.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O/c20-16-6-2-14(3-7-16)18-10-12-22-19(23-18)15-4-8-17(9-5-15)24-13-1-11-21/h2-10,12H,1,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTROLUMTLQMLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)Cl)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as 4-chlorobenzaldehyde and 4-(3-fluoropropoxy)benzaldehyde with urea or guanidine under acidic or basic conditions.

    Substitution Reactions: The introduction of the chlorophenyl and fluoropropoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing chlorine or fluorine.

    Substitution: Substituted derivatives with new functional groups replacing chlorine or fluorine.

Scientific Research Applications

4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogues include pyrimidine derivatives with halogenated aryl or alkoxy substituents. Below is a comparative analysis with select compounds, including 4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CAS 649550-91-4) from the provided evidence :

Property 4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine 4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine
Core Structure Monocyclic pyrimidine Bicyclic furo[2,3-d]pyrimidine (furan fused to pyrimidine)
Substituents 4-Chlorophenyl, 4-(3-fluoropropoxy)phenyl 4-Chloro-2-methylphenoxy, phenyl
Halogenation Chlorine (aryl), fluorine (alkoxy) Chlorine (phenoxy), no fluorine
Lipophilicity (LogP)* Estimated higher due to fluoropropoxy group Moderate (chlorine and methyl enhance lipophilicity)
Potential Applications Kinase inhibition, anticancer Anticancer, enzyme inhibition (based on furopyrimidine class)

Key Findings from Structural Analysis:

In contrast, the 4-chloro-2-methylphenoxy group in the analogue (CAS 649550-91-4) combines steric hindrance (methyl) and moderate electron withdrawal (chlorine), which may alter target selectivity . The furopyrimidine core in the analogue increases rigidity compared to the monocyclic pyrimidine, possibly affecting conformational flexibility during target binding.

Pharmacokinetic Implications: Fluorination in the target compound’s alkoxy chain may improve metabolic stability and membrane permeability compared to non-fluorinated analogues. This is supported by studies showing fluorinated groups reduce cytochrome P450-mediated oxidation . The methyl group in the analogue’s phenoxy substituent could slow metabolic degradation but may also increase off-target interactions due to steric bulk.

Biological Activity: While direct activity data for the target compound is scarce, pyrimidine derivatives with fluorinated substituents often exhibit enhanced potency in kinase inhibition (e.g., EGFR, VEGFR) compared to non-fluorinated variants. The furopyrimidine analogue (CAS 649550-91-4) has been investigated in anticancer screens, with its bicyclic core favoring intercalation or topoisomerase inhibition mechanisms .

Biological Activity

4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine, a synthetic organic compound classified as a pyrimidine derivative, has garnered attention for its potential biological activities. This compound features a chlorophenyl group and a fluoropropoxyphenyl group, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H18ClF1N3C_{19}H_{18}ClF_1N_3, with a molecular weight of approximately 343.82 g/mol. The compound's structure is characterized by the following functional groups:

  • Chlorophenyl group : Enhances lipophilicity and may increase binding affinity to biological targets.
  • Fluoropropoxyphenyl group : Potentially alters pharmacokinetics and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways. Research indicates that it may influence:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
  • Receptor Binding : It may bind to specific receptors involved in signal transduction pathways, leading to altered cellular responses.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of similar pyrimidine derivatives. While specific data on this compound is limited, related compounds have shown moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Research indicates that related compounds exhibit significant inhibition of AChE and urease:

  • Acetylcholinesterase (AChE) : Compounds structurally similar to this compound have demonstrated IC50 values in the low micromolar range, indicating potent inhibition .
  • Urease : These compounds also show strong urease inhibition, which could be beneficial in treating conditions like urinary tract infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyridinePyridine ring instead of pyrimidinePotential enzyme inhibitor
4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]benzeneBenzene ring instead of pyrimidineLimited biological activity

This comparison highlights that the presence of the pyrimidine ring may confer distinct biological properties compared to other structural analogs.

Case Studies

  • In Vitro Studies : In vitro assays have been conducted to assess the enzyme inhibitory activity of pyrimidine derivatives. These studies suggest that modifications in the side chains significantly affect potency and selectivity against target enzymes .
  • Docking Studies : Molecular docking studies have been employed to predict binding interactions between this compound and target proteins. These studies reveal insights into how structural features influence binding affinities and interactions at the molecular level .

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